3-chloro-N-(3-fluorobenzyl)-N-(pyridin-2-yl)benzamide
Description
3-Chloro-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a 3-chloro group, a 3-fluorophenylmethyl group, and a pyridin-2-yl group
Properties
Molecular Formula |
C19H14ClFN2O |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
3-chloro-N-[(3-fluorophenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H14ClFN2O/c20-16-7-4-6-15(12-16)19(24)23(18-9-1-2-10-22-18)13-14-5-3-8-17(21)11-14/h1-12H,13H2 |
InChI Key |
LMZUCJLXCGVBSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N(CC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with 2-aminopyridine to form 3-chloro-N-(pyridin-2-yl)benzamide.
Introduction of the 3-Fluorophenylmethyl Group: The next step involves the introduction of the 3-fluorophenylmethyl group. This can be achieved by reacting 3-chloro-N-(pyridin-2-yl)benzamide with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyridin-2-yl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of a base and a solvent like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors.
Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities with 3-chloro-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide, particularly in the presence of chloro and fluoro substituents.
3-(((2-Fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Another compound with similar functional groups, used in anticancer research.
Uniqueness
3-Chloro-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
